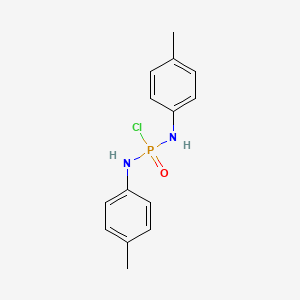
N,N'-Bis(4-methylphenyl)phosphorodiamidic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride typically involves the reaction of 4-methylaniline with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, usually under nitrogen or argon gas.
Addition of Reagents: 4-methylaniline is added to a solution of phosphorus oxychloride.
Reaction Conditions: The mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride follows a similar synthetic route but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 4-methylaniline and phosphorus oxychloride are handled using automated systems.
Controlled Reaction Conditions: The reaction is carried out in large reactors with precise control over temperature and pressure.
Efficient Purification: Industrial purification methods such as distillation and large-scale chromatography are employed to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions
Common reagents used in reactions with N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from reactions involving N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride depend on the specific reaction conditions and reagents used. Common products include substituted phosphorodiamidic compounds and various derivatives formed through oxidation or reduction.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can interact with various molecular targets, including enzymes and other proteins, through covalent bonding or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(dimethylamino)phosphoryl chloride: Similar in structure but with different substituents.
N,N,N’,N’-Tetramethylphosphorodiamidic chloride: Another related compound with different substituents.
Uniqueness
N,N’-Bis(4-methylphenyl)phosphorodiamidic chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
177906-45-5 |
|---|---|
Fórmula molecular |
C14H16ClN2OP |
Peso molecular |
294.71 g/mol |
Nombre IUPAC |
N-[chloro-(4-methylanilino)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C14H16ClN2OP/c1-11-3-7-13(8-4-11)16-19(15,18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) |
Clave InChI |
CZQMQUGLFFLYBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


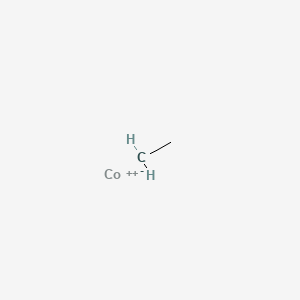
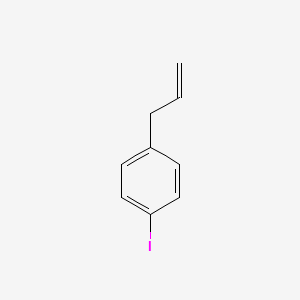
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)


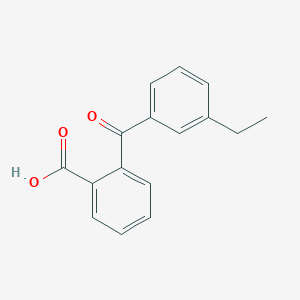
![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)
![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)

![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
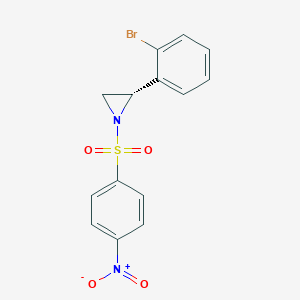
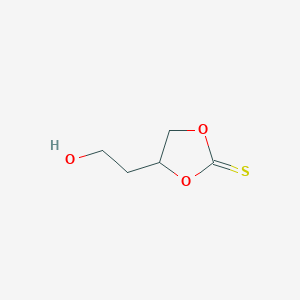
![4-(1H-Imidazo[4,5-b]pyridin-1-yl)butan-1-amine](/img/structure/B12551773.png)
![2-[(Benzyloxy)imino]-N-methoxypropanimidoyl bromide](/img/structure/B12551779.png)
